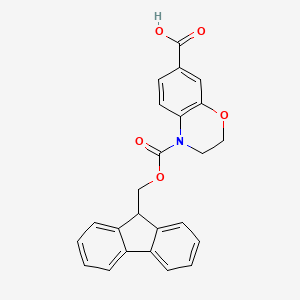

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid, also known as Fmoc-D-Oxd or Fmoc-D-Oxd-OH, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

- EN300-6492454 is a derivative of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid . Researchers use it as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group temporarily shields the amino terminus of peptides during elongation, allowing stepwise assembly of longer peptide chains. After synthesis, the Fmoc group is easily removed, revealing the desired peptide sequence .

- Another related compound, (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid , has potential applications in medicinal chemistry. Thiazolane derivatives exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore these compounds for drug development .

- EN300-6492454 contains an azide functional group. Azides are valuable in click chemistry , a modular approach for bioconjugation and labeling. Researchers can selectively react azides with alkynes or other functional groups to create new compounds, probe biological interactions, and develop imaging agents .

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is a related compound. Aspartic acid derivatives play a crucial role in drug design. They serve as building blocks for peptidomimetics, enzyme inhibitors, and receptor ligands. Researchers explore their interactions with biological targets .

- The benzoxazine ring in EN300-6492454 contributes to its polymerization behavior. Benzoxazines are monomers used in the synthesis of high-performance thermosetting polymers. These polymers exhibit excellent mechanical properties, flame resistance, and thermal stability. Researchers investigate their applications in aerospace, electronics, and coatings .

- Fluorene-based compounds, like EN300-6492454 , often exhibit interesting photoluminescent properties. Researchers explore their use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. The fluorenyl group contributes to the emission characteristics, making these materials valuable in various applications .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Thiazolane Derivatives for Medicinal Chemistry

Click Chemistry and Bioconjugation

Aspartic Acid Derivatives for Drug Design

Polymer Chemistry and Materials Science

Photoluminescent Materials and Sensors

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c26-23(27)15-9-10-21-22(13-15)29-12-11-25(21)24(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWDYZNWVDHHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)

![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)

![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)